2-Butenoic acid, 2-methylpropyl ester

Description

Structural Classification and Isomeric Considerations in the Butenoate Family

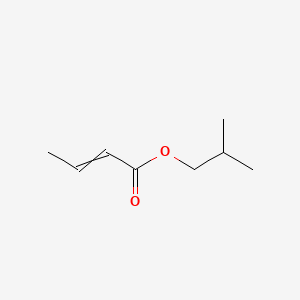

From a structural standpoint, 2-butenoic acid, 2-methylpropyl ester belongs to the butenoate family, which are esters of butenoic acid. Its chemical structure features a four-carbon unsaturated carboxylic acid backbone esterified with an isobutyl group.

The presence of a carbon-carbon double bond in the butenoic acid portion of the molecule gives rise to geometric isomerism, resulting in two stereoisomeric forms: (E)- and (Z)-isomers. nih.govnih.gov The configuration is determined by the arrangement of substituents around the double bond.

The (E)-isomer , formally named 2-methylpropyl (2E)-but-2-enoate, is also referred to as isobutyl trans-2-butenoate. nih.govnih.gov In this configuration, the higher-priority groups on each carbon of the double bond are on opposite sides.

The (Z)-isomer , with the IUPAC name 2-methylpropyl (Z)-but-2-enoate, is the other stereoisomer. nih.gov Here, the higher-priority groups are on the same side of the double bond.

Commercially available isobutyl crotonate is often a mixture of these two isomers. thegoodscentscompany.com For instance, some specifications indicate a mixture of 70-85% of the (E)-isomer and 10-35% of the (Z)-isomer. thegoodscentscompany.com The specific isomer can have different properties and applications, making their distinct identification and separation a subject of chemical interest.

| Isomer | Systematic Name | Common Synonym | CAS Registry Number | InChIKey |

|---|---|---|---|---|

| (E)-isomer | 2-methylpropyl (2E)-but-2-enoate | trans-Isobutyl crotonate | 73545-15-0 | XDOWKOALJBOBBL-SNAWJCMRSA-N |

| (Z)-isomer | 2-methylpropyl (Z)-but-2-enoate | cis-Isobutyl crotonate | Not explicitly defined in results | XDOWKOALJBOBBL-PLNGDYQASA-N |

2-Butenoic acid, 2-methylpropyl ester holds a significant position within the broader chemical classes of esters and unsaturated carboxylic acid derivatives. It is classified as a fatty acid ester, which are esters resulting from the combination of a fatty acid and an alcohol. hmdb.cahmdb.calabinsights.nl More specifically, it is an alpha,beta-unsaturated ester, a class of compounds known for their reactivity and use as building blocks in organic synthesis.

The presence of the conjugated system (C=C-C=O) imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions. Its derivatives are used in the production of polymers, pharmaceuticals, and other specialty chemicals. cymitquimica.comlabinsights.nl The study of such compounds contributes to the understanding of structure-activity relationships within the vast landscape of organic molecules.

Historical Context and Evolution of Research on 2-Butenoic Acid, 2-Methylpropyl Ester

The initial interest in 2-butenoic acid, 2-methylpropyl ester stemmed from its identification as a volatile component in various natural products, contributing to their characteristic aromas. harrisonjoseph.co.uk Its presence in fruits and essential oils led to its classification as a flavoring and fragrance agent. harrisonjoseph.co.ukchemicalbook.com Early research focused on its isolation, identification, and sensory properties.

Subsequently, synthetic methods were developed to produce the compound for commercial use, primarily in the food and fragrance industries. cymitquimica.comchemicalbook.com The most common method involves the esterification of crotonic acid with isobutanol, typically using an acid catalyst. cymitquimica.comchemicalbook.com Over time, research has evolved to include more detailed studies of its isomeric forms and their distinct properties, as well as its potential applications beyond flavors and fragrances.

Current Research Frontiers and Emerging Scholarly Interests

Current research on 2-butenoic acid, 2-methylpropyl ester continues to explore its applications in the flavor and fragrance industry, with a focus on creating specific and nuanced aroma profiles. harrisonjoseph.co.uksigmaaldrich.com Its fruity and rum-like notes are utilized in a variety of food products and perfumes. harrisonjoseph.co.uksigmaaldrich.com

Beyond these traditional uses, emerging research is investigating its role as a chemical intermediate in the synthesis of more complex molecules. There is growing interest in its use in the development of new polymers and in the pharmaceutical industry. labinsights.nl Its potential as a building block for creating novel materials with specific properties is an active area of investigation. The study of its chemical reactivity and the development of more efficient and selective synthetic methods remain key areas of scholarly interest.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | nih.govchemspider.comchemspider.comcymitquimica.com |

| Molecular Weight | 142.20 g/mol | nih.govcymitquimica.comsigmaaldrich.com |

| Boiling Point | 171 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Density | 0.89 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.428 | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOWKOALJBOBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047691 | |

| Record name | 2-Methylpropyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; powerful fruity aroma | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in propylene glycol, most fixed oils, soluble (in ethanol) | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.900 | |

| Record name | Isobutyl 2-butenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-66-2 | |

| Record name | Isobutyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Butenoic Acid, 2 Methylpropyl Ester

Esterification Pathways

The formation of 2-Butenoic acid, 2-methylpropyl ester is primarily achieved through esterification, a reaction that combines an alcohol and a carboxylic acid. Several approaches have been developed to optimize this conversion, enhancing yield, reaction rates, and sustainability.

Acid-Catalyzed Esterification of 2-Butenoic Acid with 2-Methylpropanol

The most conventional method for synthesizing 2-Butenoic acid, 2-methylpropyl ester is the direct acid-catalyzed esterification of 2-butenoic acid with 2-methylpropanol (isobutanol). This equilibrium-driven process typically employs a strong acid catalyst to accelerate the reaction toward the ester product.

The efficiency of esterification is highly dependent on the choice of catalyst and the specific reaction conditions. Strong mineral acids, such as sulfuric acid, are commonly used as homogeneous catalysts. jchr.orgjchr.org Organic sulfonic acids like p-toluenesulfonic acid (PTSA) also serve as effective catalysts. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield of the ester. Key parameters that are manipulated include:

Molar Ratio of Reactants: Varying the molar ratio of 2-butenoic acid to 2-methylpropanol can shift the reaction equilibrium. Using an excess of the alcohol can increase the conversion of the carboxylic acid. jchr.org Studies on similar esterifications have shown that increasing the molar ratio of alcohol to acid can enhance product yield. jchr.org

Catalyst Concentration: The concentration of the acid catalyst directly influences the reaction rate. An increase in catalyst loading, typically from 1.0 to 3.0 weight percent, generally leads to a higher conversion of the carboxylic acid within a shorter timeframe. jchr.org

Temperature: The reaction temperature affects both the rate of reaction and the position of the equilibrium. For many acid-catalyzed esterifications, temperatures are often maintained between 50°C and 70°C. jchr.orgjchr.org Higher temperatures typically accelerate the reaction, leading to a faster attainment of equilibrium. jchr.org

The following table summarizes typical conditions investigated for the optimization of similar acid-catalyzed esterification reactions.

| Parameter | Range Studied | General Outcome on Conversion |

| Molar Ratio (Alcohol:Acid) | 0.5 to 1.5 | Increasing the ratio can favor product formation. jchr.org |

| Catalyst Conc. (wt%) | 1.0 to 3.0 | Higher concentration generally increases the reaction rate. jchr.org |

| Temperature (°C) | 50 to 70 | Higher temperature increases the reaction rate. jchr.org |

Acid-catalyzed esterification is a reversible reaction, meaning it is subject to thermodynamic and kinetic controls. jptcp.com The reaction can be described as a second-order kinetic process. jchr.orgjchr.org The forward reaction involves the formation of the ester, while the backward reaction is the hydrolysis of the ester back to the carboxylic acid and alcohol. jptcp.com

Thermodynamic properties such as enthalpy (ΔH) and entropy (ΔS) changes are important for understanding the equilibrium position. Esterification reactions are typically exothermic, meaning they release heat, which implies that lower temperatures would favor a higher equilibrium constant. ub.edu However, from a kinetic standpoint, lower temperatures result in a slower reaction rate. Therefore, a compromise temperature is often chosen to achieve a reasonable reaction rate and favorable equilibrium position. mdpi.com The equilibrium constant for the reaction is also influenced by the activity coefficients of the reactants and products, which can be estimated using thermodynamic models like UNIQUAC or UNIFAC. jchr.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

To overcome the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.org This technique can significantly reduce reaction times, often from hours to minutes, and improve yields in ester synthesis. researchgate.netorganic-chemistry.org In microwave-assisted esterification, the reaction mixture of 2-butenoic acid, 2-methylpropanol, and an acid catalyst is subjected to microwave irradiation. nih.govrsc.orgsemanticscholar.org The microwave energy directly heats the polar reactants, leading to a rapid and uniform temperature increase throughout the reaction medium, which can enhance the reaction rate. researchgate.net Studies on microwave-assisted synthesis of other esters have shown that this method can lead to good to excellent yields in a much shorter time compared to conventional heating methods. nih.govrsc.orgsemanticscholar.org

Enzymatic Synthesis Approaches (e.g., Lipase-Catalyzed Reactions)

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. Lipases are a class of enzymes that can effectively catalyze esterification reactions under mild conditions. nih.govaminer.cn The use of immobilized lipases, such as those from Candida species, is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and potential for reuse. nih.govnih.gov

The enzymatic synthesis of 2-butenoic acid, 2-methylpropyl ester would involve the reaction of the parent acid and alcohol in a suitable organic solvent, such as hexane, to minimize water content and shift the equilibrium towards ester formation. nih.gov Key factors influencing the efficiency of lipase-catalyzed esterification include:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a commonly used and highly effective catalyst for ester synthesis. nih.gov

Enzyme Concentration: The reaction rate is dependent on the amount of enzyme used, with higher concentrations generally leading to faster conversion until a saturation point is reached. nih.gov

Temperature: Lipases have an optimal temperature range for activity, typically between 25°C and 40°C. nih.govnih.gov

Solvent: The choice of organic solvent can significantly impact enzyme activity and reaction equilibrium. aminer.cn

The following table outlines parameters often optimized for enzymatic ester synthesis. nih.gov

| Parameter | Condition | Purpose |

| Enzyme | Novozym 435 | Highly active and stable immobilized lipase. nih.gov |

| Concentration | 15 g/L | Optimal concentration for maximizing conversion in similar syntheses. nih.gov |

| Molar Ratio (Acid:Alcohol) | 1:7 | Excess alcohol drives the reaction forward. nih.gov |

| Temperature | 40 °C | Optimal temperature for enzyme activity. nih.gov |

| Solvent | 1,2-dichloroethane | A suitable medium for the enzymatic reaction. nih.gov |

Alternative Synthetic Routes

Besides the direct esterification of 2-butenoic acid, other synthetic strategies can be employed to produce its 2-methylpropyl ester. One such method involves the use of Grignard reagents. This multi-step process begins with the formation of a Grignard reagent from a 3-halo-butylene. This reagent is then reacted with a carbonic ester, such as an alkyl or phenyl carbonate, to yield a 2-methyl-3-butenoic acid ester. This intermediate can then potentially be isomerized to the target α,β-unsaturated ester.

Another potential route starts with the synthesis of the parent butenoic acid from different precursors. For instance, 3-methyl-2-butenoic acid can be synthesized from 2-methyl-3-butyne-2-alcohol via a catalytic rearrangement to form 3-methyl-2-butenal, which is then oxidized to the carboxylic acid. google.com This acid could subsequently be esterified with 2-methylpropanol to obtain the final product.

Grignard Reagent-Based Synthesis from 3-Halo Butylene

The formation of a Grignard reagent (R-Mg-X) involves the reaction of an organic halide (R-X) with magnesium metal, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.org The mechanism is complex and thought to involve single electron transfer (SET) steps at the surface of the magnesium. organic-chemistry.org The magnesium atom inserts itself between the organic group (R) and the halogen (X), inverting the polarity of the carbon atom, which becomes nucleophilic. leah4sci.com

Once formed, the Grignard reagent is a potent nucleophile and a strong base. masterorganicchemistry.com In this specific synthesis, the 3-halo-butylene Grignard reagent reacts with a carbonic ester. google.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comchemistrysteps.com This addition leads to a tetrahedral intermediate. masterorganicchemistry.com Unlike reactions with aldehydes or ketones, this intermediate contains a good leaving group (an alkoxide from the carbonic ester). leah4sci.comchemistrysteps.com The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, which results in the formation of the target ester, 2-butenoic acid, 2-methylpropyl ester. masterorganicchemistry.com

The initiation of a Grignard reaction can often be sluggish. This is because magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. wikipedia.orgstackexchange.comreddit.com To overcome this, activating agents are commonly used.

Elemental iodine (I₂) is a frequently employed activating agent. wikipedia.orgstackexchange.comjove.com Its role is to chemically remove the MgO layer from the magnesium surface. jove.com The iodine reacts with the magnesium to form magnesium iodide (MgI₂), which dissolves away, exposing fresh, highly reactive magnesium metal to the organic halide. stackexchange.comreddit.com This activation facilitates the initiation of the Grignard reagent formation. jove.comacs.org Studies have shown that treating the magnesium surface with iodine in THF dramatically increases the reactivity and the density of reactive sites on the metal surface. acs.org The amount of iodine required is typically very small, often just a few crystals, and is considered a catalytic amount in the context of initiating the bulk reaction. stackexchange.comjove.com

Other Reported Advanced Synthetic Pathways

Beyond the Grignard-based approach, other advanced methods for synthesizing α,β-unsaturated esters and acids exist, which could be adapted for the production of 2-butenoic acid, 2-methylpropyl ester. One such strategy is the aldol (B89426) condensation. Microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid has been used to create the α,β-unsaturated acid framework. researchgate.net Another pathway involves the direct Friedel-Crafts acylation of electron-rich arenes with maleic anhydride. researchgate.net

For the esterification step itself, Fischer esterification is a classic method, but it is a reversible reaction. tsijournals.com To drive the equilibrium towards the product ester, continuous removal of the water byproduct is necessary. tsijournals.com This highlights the importance of process design in achieving high yields for such reactions.

Industrial Scale-Up Considerations and Process Intensification

Moving a synthetic process from the laboratory to an industrial scale requires careful consideration of factors like reaction kinetics, heat management, reactor design, and separation techniques to ensure efficiency, safety, and economic viability.

For industrial-scale esterification, continuous reactor systems offer significant advantages over batch reactors. mdpi.com Continuous Stirred Tank Reactors (CSTRs) and Plug-Flow Reactors (PFRs) are commonly used. mdpi.com CSTRs provide excellent mixing and temperature control, which is crucial for managing reaction thermodynamics. researchcommons.org PFRs, often in the form of multi-tubular reactors, can be highly efficient for exothermic reactions by allowing for effective heat removal. mdpi.com The choice between reactor types depends on the specific kinetics and requirements of the reaction. mdpi.com Simulation and modeling are essential tools for optimizing reactor design and operating parameters to maximize yield and selectivity. mdpi.comresearchcommons.org

A key technique for process intensification in esterification is azeotropic distillation. tsijournals.comscirp.org Esterification reactions produce water, and the reaction is typically equilibrium-limited. tsijournals.com By adding an entrainer (an auxiliary liquid) such as toluene (B28343) or cyclohexane, a low-boiling azeotrope can be formed with the water and sometimes the alcohol. tsijournals.comscirp.orggoogle.com This azeotrope is continuously distilled off from the reaction mixture, effectively removing the water byproduct. tsijournals.com This shifts the reaction equilibrium towards the product side, leading to higher conversion rates, shorter reaction times, and improved yields. tsijournals.comscirp.org The entrainer can often be recovered and recycled, making the process more economical. tsijournals.com

When evaluating different synthetic routes, a comparative analysis of yield, selectivity, and environmental impact is crucial for selecting the most sustainable and economically viable option.

Fischer esterification, while conceptually simple, requires strategies like azeotropic distillation to achieve high yields due to its reversible nature. tsijournals.com The environmental impact is influenced by the choice of acid catalyst and the energy required for distillation.

The table below provides a qualitative comparison of these potential pathways.

| Synthetic Pathway | Potential Yield | Selectivity | Key Environmental Considerations |

| Grignard from 3-Halo Butylene | Potentially High | Generally Good | Avoids use of hypertoxic reagents like prussic acid; reduces reaction steps. google.com |

| Aldol Condensation / Esterification | Variable | Can be an issue depending on substrates and conditions. | Use of catalysts and solvents; potential for side reactions. researchgate.net |

| Fischer Esterification with Azeotropic Distillation | High (with water removal) | Good | Requires an entrainer (e.g., toluene) which must be recycled; energy intensive. tsijournals.comscirp.org |

Chemical Reactivity and Transformation Mechanisms of 2 Butenoic Acid, 2 Methylpropyl Ester

Hydrolytic Stability and Degradation Pathways

The presence of the ester functional group makes 2-Butenoic acid, 2-methylpropyl ester susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield crotonic acid and isobutanol. The rate and mechanism of this degradation are highly dependent on the pH of the system.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of 2-Butenoic acid, 2-methylpropyl ester is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically a strong acid like sulfuric acid in the presence of water (H₃O⁺). youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com

The subsequent steps involve proton transfers, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate then collapses, eliminating isobutanol as the leaving group. A final deprotonation step regenerates the acid catalyst and yields crotonic acid. youtube.com The entire process is an equilibrium, and the reverse reaction is known as Fischer esterification. youtube.com

The general mechanism is as follows:

Protonation: The carbonyl oxygen is protonated.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the isobutoxy group.

Elimination: The protonated isobutanol is eliminated as a leaving group.

Deprotonation: The protonated carbonyl of the resulting crotonic acid is deprotonated.

Base-Promoted Saponification Processes

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis of 2-Butenoic acid, 2-methylpropyl ester is known as saponification. libretexts.orgmasterorganicchemistry.com This process is effectively irreversible under basic conditions. masterorganicchemistry.com

The reaction begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This addition forms a tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the isobutoxide ion (⁻OCH₂(CH₃)₂) as the leaving group. masterorganicchemistry.comyoutube.com The highly basic isobutoxide ion then deprotonates the newly formed crotonic acid in a rapid and essentially irreversible acid-base reaction. masterorganicchemistry.com This results in the formation of a carboxylate salt (sodium crotonate) and isobutanol. youtube.com To obtain the free crotonic acid, a subsequent acidification step is required. masterorganicchemistry.com

Influence of pH and Solvent Systems on Hydrolysis Kinetics

The rate of hydrolysis of 2-Butenoic acid, 2-methylpropyl ester is significantly influenced by pH. Both acid-catalyzed and base-promoted hydrolysis are considerably faster than hydrolysis at a neutral pH. nih.gov The rate of hydrolysis is generally proportional to the concentration of hydronium ions (H₃O⁺) in acidic solutions and hydroxide ions (OH⁻) in basic solutions. researchgate.net

Generally, base-catalyzed hydrolysis (saponification) is faster and more efficient than acid-catalyzed hydrolysis. nih.gov This is because saponification is an irreversible reaction, whereas acid-catalyzed hydrolysis is a reversible equilibrium process. masterorganicchemistry.comnih.gov

The choice of solvent also plays a role. While water is required for hydrolysis, the low solubility of the ester in water can limit the reaction rate. echemi.comnih.gov Using a co-solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water, can increase the solubility of the ester and facilitate a more homogenous reaction, thereby increasing the hydrolysis rate. masterorganicchemistry.com

| Condition | Catalyst | Primary Mechanism | Products | Reversibility | Relative Rate |

|---|---|---|---|---|---|

| Acidic (pH < 7) | H₃O⁺ | Acid-Catalyzed Hydrolysis | Crotonic Acid + Isobutanol | Reversible youtube.com | Moderate to Fast |

| Neutral (pH ≈ 7) | None (Water) | Neutral Hydrolysis | Crotonic Acid + Isobutanol | Reversible | Very Slow |

| Basic (pH > 7) | OH⁻ | Base-Promoted Saponification | Crotonate Salt + Isobutanol | Irreversible masterorganicchemistry.com | Fast to Very Fast nih.gov |

Reduction Reactions and Product Derivatization

The two reducible sites in 2-Butenoic acid, 2-methylpropyl ester—the ester carbonyl and the alkene C=C double bond—allow for several product derivatizations depending on the reducing agent and reaction conditions.

Reduction of the Ester Moiety to Corresponding Alcohols

The ester group can be reduced to the corresponding primary alcohols. This transformation requires powerful reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing the ester functionality. harvard.edu The reaction of 2-Butenoic acid, 2-methylpropyl ester with LiAlH₄ would cleave the ester bond and reduce the resulting acyl portion, yielding two alcohols: crotyl alcohol (from the acyl group) and isobutanol (from the alkoxy group). harvard.edu

Borane complexes (e.g., BH₃•THF) can also reduce esters, but they are generally less reactive towards esters than LiAlH₄. harvard.edu

Selective Reduction of the Alkene Functionality

For α,β-unsaturated esters, it is often desirable to selectively reduce the carbon-carbon double bond (a 1,4-reduction or conjugate reduction) while leaving the ester group intact. This produces the corresponding saturated ester, isobutyl butyrate.

Several methods achieve this selectivity:

Catalytic Hydrogenation: This is a common method where hydrogen gas (H₂) is used with a metal catalyst. The choice of catalyst is crucial for selectivity. For instance, catalytic hydrogenation can lead to the reduction of the double bond. cdnsciencepub.com

Sodium Borohydride (B1222165) (NaBH₄) Systems: While NaBH₄ alone is generally not strong enough to reduce isolated double bonds, its reactivity can be modified. For example, a system of sodium borohydride with bismuth chloride (BiCl₃) has been shown to selectively reduce the C=C double bond of α,β-unsaturated esters with high selectivity. tandfonline.comtandfonline.com Another system uses NaBH₄ with cuprous chloride (CuCl₂) in methanol (B129727). tandfonline.com

Iridium Catalysis: Specific iridium catalysts have been developed for the highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds, including esters, using formic acid as a hydrogen source in water. mdpi.com This method leaves the ester functional group untouched. mdpi.com

Samarium(II) Iodide (SmI₂): This reagent can rapidly and selectively reduce α,β-unsaturated esters to the corresponding saturated esters under mild conditions. oup.com

| Reagent/System | Targeted Functionality | Primary Product(s) | Reference |

|---|---|---|---|

| LiAlH₄ (Lithium Aluminum Hydride) | Ester and Alkene | Butan-1-ol and Isobutanol | harvard.edu |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Alkene (primarily) | Isobutyl butyrate | cdnsciencepub.com |

| NaBH₄-BiCl₃ | Alkene (Selective) | Isobutyl butyrate | tandfonline.comtandfonline.com |

| Iridium Catalyst / Formic Acid | Alkene (Selective) | Isobutyl butyrate | mdpi.com |

| SmI₂ (Samarium(II) Iodide) | Alkene (Selective) | Isobutyl butyrate | oup.com |

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group in 2-butenoic acid, 2-methylpropyl ester is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This class of reactions, known as nucleophilic acyl substitution, is fundamental to the chemistry of esters. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate. Subsequently, the original alkoxy group (isobutoxide) is eliminated, and the carbonyl group is reformed.

Where for isobutyl crotonate:

R is the crotonyl group (CH₃CH=CH-)

R' is the isobutyl group (-CH₂CH(CH₃)₂)

Nu:⁻ is the incoming nucleophile

A primary example of this is hydrolysis, which can be catalyzed by either acid or base. In base-catalyzed hydrolysis (saponification), a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. The reaction is effectively irreversible as the resulting carboxylate ion is deprotonated under basic conditions.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible.

Other strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can also react with the ester. This typically leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group, eliminating the isobutoxide, to form a ketone intermediate. A second equivalent of the organometallic reagent then rapidly adds to the newly formed ketone.

Transesterification Processes and Alkyl Group Exchange

Transesterification is a specific and highly important class of nucleophilic acyl substitution where one alkoxy group of an ester is exchanged for another. nih.gov This process is widely used to convert one ester into another and can be catalyzed by either an acid or a base. nih.gov For 2-butenoic acid, 2-methylpropyl ester, this involves the replacement of the isobutyl group with an alkyl group from a different alcohol.

The general reaction is: CH₃CH=CHCOOCH₂CH(CH₃)₂ + R''OH ⇌ CH₃CH=CHCOOR'' + CH₃CH(CH₃)CH₂OH (in the presence of a catalyst)

Base-Catalyzed Transesterification: Under basic conditions, the reaction is initiated by an alkoxide ion (R''O⁻), which is a potent nucleophile. nih.gov The mechanism involves:

Nucleophilic Attack: The alkoxide (e.g., methoxide, CH₃O⁻) attacks the carbonyl carbon of the isobutyl crotonate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The original isobutoxide group (-OCH₂CH(CH₃)₂) is expelled.

Proton Transfer: The expelled isobutoxide deprotonates the starting alcohol (R''OH) to regenerate the active alkoxide catalyst, driving the equilibrium.

To favor the product, the reactant alcohol (R''OH) is often used in large excess as the solvent. nih.gov

Acid-Catalyzed Transesterification: In an acidic medium, the mechanism differs:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the new alcohol (R''OH) attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the isobutoxy group, converting it into a good leaving group (isobutanol).

Elimination: The protonated isobutanol is eliminated, and the carbonyl group is reformed by deprotonation.

This process is entirely reversible, and the direction of the reaction is controlled by the relative concentrations of the alcohols. nih.gov

Table 1: Comparison of Transesterification Catalysis

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalyst | H₂SO₄, HCl, TsOH | NaOR'', KOR'' |

| Nucleophile | Neutral Alcohol (R''OH) | Alkoxide Ion (R''O⁻) |

| Key Intermediate | Protonated Carbonyl | Tetrahedral Alkoxide |

| Reaction Rate | Moderate | Generally Faster |

| Reversibility | Highly Reversible | Reversible, but can be driven to completion |

Enzymatic transesterification, often utilizing lipases, provides a milder and more selective alternative to chemical catalysis for alkyl group exchange. nih.gov

Oxidation Reactions and Oxidative Stability under Varying Conditions

The oxidative stability of 2-butenoic acid, 2-methylpropyl ester is influenced by the presence of the carbon-carbon double bond, which is a primary site for oxidation. The ester group itself is relatively stable to oxidation, but can undergo cleavage under specific enzymatic or harsh chemical conditions. nih.gov

Oxidation at the C=C Double Bond: The α,β-unsaturated nature of the molecule makes the double bond susceptible to various oxidative reactions.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will oxidize the double bond to form an epoxide, yielding 2-methylpropyl 2,3-epoxybutanoate. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack compared to an isolated alkene, often requiring more forcing conditions.

Oxidative Cleavage: Strong oxidizing agents can cleave the C=C bond. nih.govacs.org Ozonolysis (O₃) followed by a reductive or oxidative workup will cleave the double bond to yield smaller carbonyl compounds. Under oxidative workup conditions (e.g., with H₂O₂), this would lead to the formation of pyruvic acid and isobutanol (after hydrolysis of the initial ester fragment). Reaction with hot, concentrated potassium permanganate (B83412) (KMnO₄) would similarly result in cleavage.

Dihydroxylation: Milder oxidation with agents like cold, dilute KMnO₄ or osmium tetroxide (OsO₄) can convert the double bond into a diol, forming 2-methylpropyl 2,3-dihydroxybutanoate.

Oxidative Stability: Under ambient conditions, 2-butenoic acid, 2-methylpropyl ester is reasonably stable. However, like many organic compounds, it can be susceptible to autoxidation over long-term storage, especially in the presence of light, heat, and oxygen. This process can initiate radical reactions at the allylic position (the methyl group adjacent to the double bond) or at the C-H bonds of the isobutyl group. The presence of the ester functionality and the conjugated system generally provides a degree of stability compared to simple alkenes. Studies on the oxidative cleavage of esters by cytochrome P450 enzymes have shown that oxidation can occur at the α-carbon of the alcohol component, leading to an unstable intermediate that decomposes. nih.gov

Polymerization Tendencies and Oligomerization Mechanisms

Alkyl crotonates, including the isobutyl ester, are known to undergo polymerization, although their reactivity is different from the more common acrylate (B77674) and methacrylate (B99206) monomers. kpi.uaacs.org The presence of the β-methyl group introduces steric hindrance, which significantly affects the polymerization mechanism and the properties of the resulting polymer. kpi.ua

Anionic Polymerization: Anionic polymerization is an effective method for polymerizing alkyl crotonates. kpi.ua Initiators such as organolithium compounds (e.g., n-butyllithium) can be used, often in polar solvents like tetrahydrofuran (THF) at low temperatures. kpi.ua The mechanism involves the nucleophilic attack of the initiator at the β-carbon of the crotonate, generating a carbanionic propagating species.

The steric hindrance from both the β-methyl group and the bulky isobutyl ester group can influence the polymerization rate and the stereochemistry of the resulting polymer chain. kpi.uaacs.org Research on the anionic polymerization of sec-butyl crotonate, a close structural isomer, has shown that polymers with high glass transition temperatures can be produced. kpi.ua It was noted that the steric hindrance in tert-butyl crotonate led to semiflexible polymers, a feature that would be less pronounced with the isobutyl group. kpi.ua

Group-Transfer Polymerization (GTP): Group-transfer polymerization is a living polymerization method well-suited for α,β-unsaturated carbonyl monomers. acs.org Isobutyl crotonate has been successfully polymerized using GTP with organic superacid catalysts. acs.org This method employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator. The polymerization proceeds through a concerted mechanism where the silyl group is transferred from the initiator to the incoming monomer as the new bond is formed. GTP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgrsc.org Studies have shown that the steric bulk of the ester's alkyl group can affect the yield, with bulkier groups sometimes leading to lower yields. acs.org

Radical Polymerization: Homopolymerization of alkyl crotonates via conventional free-radical methods is generally difficult and inefficient due to the low propagation rates and steric hindrance. acs.org However, isobutyl crotonate can participate in radical copolymerization with other monomers. For instance, it has been shown to copolymerize with monomers like 2-methylen-1,3-dioxepane (MDO) to form alternating copolymers with degradable ester linkages in the polymer backbone. acs.orgnih.gov This surprising reactivity suggests a tendency to form copolymers with a homogeneous composition rather than undergoing homopolymerization. acs.org

Table 2: Polymerization Methods for Isobutyl Crotonate

| Polymerization Type | Initiator/Catalyst | Key Features | Resulting Polymer |

|---|---|---|---|

| Anionic Polymerization | Organolithium compounds (e.g., n-BuLi) | Requires low temperatures and high purity. kpi.ua | Controlled molecular weight possible. |

| Group-Transfer Polymerization (GTP) | Silyl ketene acetal / Acid catalyst | Living polymerization, narrow MWD. acs.org | Well-defined polymers. |

| Radical Copolymerization | AIBN, etc. | Inefficient homopolymerization, but effective for copolymerization. acs.org | Alternating copolymers with specific comonomers. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Butenoic Acid, 2 Methylpropyl Ester

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of 2-Butenoic acid, 2-methylpropyl ester. The choice of technique depends on the analytical goal, whether it is assessing the purity of a standard or identifying the compound in a complex volatile profile.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity of volatile compounds like 2-Butenoic acid, 2-methylpropyl ester. The FID detector offers high sensitivity towards hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame, allowing for accurate quantification and purity determination by area percentage.

When analyzing a high-purity sample, challenges such as column overload can arise, leading to distorted peak shapes (e.g., "sharkfin" peaks). chromforum.org To circumvent this, method parameters must be carefully optimized. Using a split injection with a high split ratio is a common strategy to reduce the amount of sample introduced onto the column, thereby preventing overload and ensuring sharp, symmetrical peaks suitable for accurate integration. chromforum.org The choice of a suitable capillary column, often a wax-type column for polar analytes or a 5% phenyl-polysiloxane for general-purpose analysis, is critical for achieving baseline separation from any potential impurities. chromforum.orgsigmaaldrich.com

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Value | Purpose |

| Column | Wax-type (e.g., Polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness | Separation of volatile esters |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column and detector overload for high-concentration samples |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column |

| Oven Program | Isothermal or Temperature Ramp (e.g., 60°C hold 2 min, then 10°C/min to 240°C) | Optimizes separation of impurities with different boiling points |

| Detector | Flame Ionization Detector (FID) | Provides sensitive, quantitative detection of organic analytes |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector |

This table represents a typical set of starting parameters that would be optimized for the specific analysis of 2-Butenoic acid, 2-methylpropyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the definitive identification of 2-Butenoic acid, 2-methylpropyl ester, in complex mixtures. nih.gov The gas chromatograph separates individual components, which are then introduced into the mass spectrometer. The MS detector provides two critical pieces of information: a mass spectrum, which serves as a chemical fingerprint based on the molecule's fragmentation pattern, and the retention time, which is characteristic of the compound under specific chromatographic conditions. nist.gov

The NIST Chemistry WebBook contains extensive GC-MS data for 2-Butenoic acid, 2-methylpropyl ester (also known as Isobutyl tiglate), including its mass spectrum and Kovats retention indices (RI) on various stationary phases. nist.govnist.gov These retention indices standardize retention times, allowing for inter-laboratory comparison and increased confidence in compound identification. nist.gov For instance, the compound exhibits different retention indices on non-polar versus polar columns, which can be used to confirm its identity. nist.gov

Table 2: Kovats Retention Indices for 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester

| Column Type | Stationary Phase | Retention Index (I) | Reference |

| Capillary | SE-52 | 1097 | nist.gov |

| Capillary | SE-30 | 1076 | nist.gov |

| Capillary | DB-5MS | 1090 | nist.gov |

| Capillary | Carbowax 20M | 1357 | nist.gov |

Source: Adapted from NIST Standard Reference Database 69. nist.gov

This technique is particularly valuable in the analysis of essential oils and other natural products where this ester may be a minor component among hundreds of other volatile compounds. nist.gov

For the analysis of volatile compounds like 2-Butenoic acid, 2-methylpropyl ester, from solid or liquid samples, Headspace (HS) and Solid-Phase Microextraction (SPME) are powerful sample introduction techniques for GC-MS. charite.de These methods analyze the vapor phase above the sample, minimizing matrix effects and eliminating the need for complex solvent extractions.

In HS analysis, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC. SPME utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where it adsorbs and concentrates the analytes. The fiber is then desorbed in the hot GC injector. The use of SPME-GC-MS has been documented for the analysis of related esters, such as 2-methylpropyl 2-methylbutanoate, from microbial cultures. charite.de This approach is highly suitable for profiling the volatile esters produced by fruits, fermented products, or microbial cultures.

When analyzing extremely complex samples, traditional single-column GC may fail to separate all components, a problem known as co-elution. Comprehensive two-dimensional gas chromatography (GC×GC) offers a solution by providing significantly enhanced peak capacity and resolution. nih.gov In a GC×GC system, two columns with different selectivity (e.g., a non-polar column followed by a polar column) are connected via a modulator. nih.gov The modulator traps small, sequential fractions of effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. nih.gov

This technique would be invaluable for resolving 2-Butenoic acid, 2-methylpropyl ester, from its isomers (such as the (Z)-isomer, isobutyl angelate) or other compounds with similar boiling points in a convoluted matrix like a rare essential oil. nist.govnist.gov The result is a structured, two-dimensional chromatogram that separates compounds by two independent properties, greatly improving the ability to deconvolve the mixture and identify trace components. nih.gov

While GC-MS is ideal for volatile compounds, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful platform for analyzing less volatile or thermally labile metabolites in biological fluids. nih.gov For a compound like 2-Butenoic acid, 2-methylpropyl ester, LC-MS/MS could be employed in metabolomic studies to quantify its presence in complex biological extracts. nih.gov

A targeted quantification method can be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this approach, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the ester, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. nih.gov The development of such a method would require careful optimization of chromatographic conditions (column, mobile phase) and mass spectrometer parameters (e.g., collision energy). nih.govsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Component Resolution

Spectroscopic Characterization Beyond Basic Identification

Beyond chromatographic separation, spectroscopic techniques are essential for the unambiguous structural elucidation of 2-Butenoic acid, 2-methylpropyl ester.

Mass Spectrometry (MS), particularly when coupled with GC, provides a characteristic fragmentation pattern under electron ionization (EI). The mass spectrum available in the NIST database shows the relative abundance of different ion fragments, which is a result of the molecule breaking apart in a predictable way. nist.gov This "fingerprint" is used by spectral libraries to identify the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides the most definitive structural information. ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would identify all the unique carbon atoms in the molecule. chemicalbook.com These techniques are crucial for distinguishing between the (E) and (Z) stereoisomers (isobutyl tiglate and isobutyl angelate, respectively), as the spatial arrangement of the methyl and ethyl groups across the double bond results in distinct chemical shifts and coupling constants. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-butenoic acid, 2-methylpropyl ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the isobutyl crotonate molecule and determining their chemical environment and connectivity. The spectrum reveals characteristic signals for the isobutyl group and the crotonate moiety. The trans (E) and cis (Z) isomers of isobutyl crotonate can be distinguished by the coupling constants of the vinyl protons. thegoodscentscompany.com Commercial isobutyl crotonate often exists as a mixture of these isomers. thegoodscentscompany.com

The ¹H NMR spectrum of the more common (E)-isomer of 2-butenoic acid, 2-methylpropyl ester exhibits distinct signals corresponding to each proton group. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Methyl Protons (CH₃-C=C): A doublet appears around 1.8-1.9 ppm, corresponding to the methyl group attached to the double bond.

Vinyl Protons (-CH=CH-): Two signals represent the protons on the carbon-carbon double bond. The proton alpha to the carbonyl group typically appears as a doublet of quartets around 5.8 ppm, while the proton beta to the carbonyl appears as a doublet of quartets around 6.9 ppm. The large coupling constant (J value, typically ~15 Hz) between these two protons is characteristic of a trans configuration.

Isobutyl Group Protons:

The two methyl groups of the isobutyl moiety are equivalent and appear as a doublet around 0.9-1.0 ppm.

The methine proton (-CH-) of the isobutyl group shows as a multiplet (septet) around 1.9-2.0 ppm.

The methylene (B1212753) protons (-O-CH₂-) adjacent to the ester oxygen appear as a doublet around 3.8-3.9 ppm.

Table 1: Representative ¹H NMR Chemical Shift Data for (E)-2-Butenoic Acid, 2-Methylpropyl Ester

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isobutyl CH₃ | ~0.95 | Doublet | ~6.7 |

| Crotonate CH₃ | ~1.87 | Doublet of doublets | ~6.9, ~1.7 |

| Isobutyl CH | ~1.96 | Nonet | ~6.7 |

| Methylene O-CH₂ | ~3.88 | Doublet | ~6.7 |

| Vinylic H (α to C=O) | ~5.82 | Doublet of quartets | ~15.6, ~1.7 |

| Vinylic H (β to C=O) | ~6.96 | Doublet of quartets | ~15.6, ~6.9 |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of isobutyl crotonate. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete analysis of the carbon skeleton.

The spectrum for isobutyl crotonate would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon's bonding environment.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically around 166 ppm.

Vinylic Carbons (-C=C-): The carbon atoms of the double bond appear in the range of 122 to 145 ppm.

Ester Methylene Carbon (-O-CH₂-): The carbon adjacent to the ester oxygen appears around 70 ppm.

Alkyl Carbons: The remaining carbons of the isobutyl and crotonate methyl groups appear in the upfield region of the spectrum (18-28 ppm). chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shift Data for 2-Butenoic Acid, 2-Methylpropyl Ester

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Crotonate CH₃ | ~17.9 |

| Isobutyl CH₃ | ~19.1 |

| Isobutyl CH | ~27.8 |

| Methylene O-CH₂ | ~70.2 |

| Vinylic C (α to C=O) | ~122.8 |

| Vinylic C (β to C=O) | ~144.5 |

| Carbonyl C=O | ~166.2 |

For unambiguous structural confirmation, especially in complex mixtures or for verifying stereochemistry, two-dimensional (2D) NMR techniques are employed. azom.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For isobutyl crotonate, COSY spectra would show cross-peaks connecting the coupled protons, for example, between the two vinylic protons, and within the isobutyl group (methylene protons to the methine proton, which in turn is coupled to the isobutyl methyl protons). azom.com

HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques establish correlations between directly bonded protons and carbons. azom.com An HMQC spectrum of isobutyl crotonate would show a cross-peak linking the ¹H signal of the methylene protons (~3.88 ppm) to the ¹³C signal of the methylene carbon (~70.2 ppm), confirming their direct attachment. azom.com This method is invaluable for assigning the correct carbon signals based on the more easily interpreted proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in 2-butenoic acid, 2-methylpropyl ester. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of isobutyl crotonate is dominated by two strong absorption bands that are characteristic of its structure:

C=O Stretch: A very strong and sharp absorption band appears in the region of 1720-1730 cm⁻¹. This band is indicative of the carbonyl group (C=O) of the ester functionality.

C=C Stretch: An absorption band in the region of 1655-1660 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond in the crotonate moiety. The intensity of this peak is typically medium.

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group produce strong bands in the fingerprint region, typically around 1170-1280 cm⁻¹.

C-H Bends: The out-of-plane bending vibration (wag) of the hydrogens on the trans double bond gives rise to a strong absorption around 980 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Butenoic Acid, 2-Methylpropyl Ester

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1725 | Strong, Sharp |

| C=C (Alkene) | Stretch | ~1658 | Medium |

| C-O (Ester) | Stretch | ~1170 - 1280 | Strong |

| =C-H (trans-Alkene) | Bend (Out-of-plane) | ~980 | Strong |

| C-H (Alkyl) | Stretch | ~2870 - 2960 | Medium-Strong |

Mass Spectrometry Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural inference, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint.

The mass spectrum of 2-butenoic acid, 2-methylpropyl ester (molecular weight: 142.20 g/mol ) will show a molecular ion peak (M⁺) at m/z = 142. nih.gov The most common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org

Key fragments observed in the mass spectrum include:

m/z = 85: Loss of the isobutoxy group radical (•OCH₂(CH(CH₃)₂)), resulting in the stable crotonyl cation [CH₃CH=CHC≡O]⁺.

m/z = 69: A prominent peak corresponding to the crotonyl cation [CH₃CH=CHCO]⁺, which can also arise from other pathways.

m/z = 57: This peak corresponds to the isobutyl cation [CH₂CH(CH₃)₂]⁺, formed by cleavage of the ester C-O bond. This is often a significant peak.

m/z = 41: A common fragment in molecules with allylic or alkyl chains, corresponding to the allyl cation [C₃H₅]⁺ or the isopropyl cation [C₃H₅]⁺.

The presence and relative abundance of these fragments allow for the confident identification of the compound as isobutyl crotonate.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method, such as gas chromatography (GC). research-solution.comresearchgate.net While 2-butenoic acid, 2-methylpropyl ester is already volatile and generally suitable for GC analysis, derivatization strategies can be relevant in specific contexts. chemicalbook.com

The primary purpose of derivatization in GC analysis is to increase volatility, improve thermal stability, enhance detector response, or improve peak shape and separation from interfering matrix components. research-solution.comresearchgate.net

For a compound like isobutyl crotonate, derivatization is not typically required for its direct analysis. However, derivatization becomes a crucial strategy when analyzing its potential hydrolysis product, crotonic acid , or other related acidic compounds in a sample matrix. researchgate.net Carboxylic acids like crotonic acid are polar and less volatile, and tend to produce broad, tailing peaks in GC analysis due to hydrogen bonding and interaction with the column. research-solution.com

Common derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid back into an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or BF₃/methanol (B129727). This is a form of alkylation. researchgate.net

Silylation: This is one of the most common derivatization techniques, where the active hydrogen of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. nih.gov The resulting TMS-ester is much more volatile and less polar, leading to sharp, symmetrical peaks in GC-MS analysis. researchgate.net

This approach allows for the sensitive and accurate quantification of crotonic acid, which might be present as an impurity or degradation product alongside its isobutyl ester, thereby ensuring a comprehensive quality assessment of the sample. researchgate.net

Chemical Derivatization for Gas Chromatography

Chemical derivatization in the context of gas chromatography (GC) is a critical sample preparation technique employed to modify the chemical structure of an analyte. The primary objectives of this process are to increase the analyte's volatility and thermal stability, reduce its polarity, and improve its chromatographic behavior, leading to enhanced resolution and detection sensitivity. colostate.eduresearchgate.net For compounds containing active hydrogen atoms, such as carboxylic acids, alcohols, and amines, derivatization is often essential for successful GC analysis. colostate.eduresearchgate.net These polar functional groups can otherwise lead to poor peak shape (tailing) and low analytical reproducibility due to interactions with the stationary phase of the GC column. colostate.edurestek.com

The target compound, 2-Butenoic acid, 2-methylpropyl ester (also known as isobutyl crotonate), is an ester. By its nature, the polar carboxylic acid group has already been converted into a less polar ester, making the compound significantly more volatile and amenable to direct GC analysis without the need for further derivatization. nist.govnist.gov However, the derivatization of its parent acid, 2-butenoic acid (crotonic acid), is a fundamental step in its synthesis and a common procedure in the analysis of free acids. echemi.comchemicalbook.com The methodologies applied to the parent acid are central to understanding the formation of the ester for analytical purposes.

The main derivatization strategies for carboxylic acids like 2-butenoic acid fall into two major categories: alkylation (specifically esterification) and silylation. researchgate.net

Esterification: This is the most common method for derivatizing carboxylic acids. It involves converting the carboxyl group (-COOH) into an ester (-COOR).

Acid-Catalyzed Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. colostate.edu Reagents such as 14% Boron trifluoride in methanol (BF3-Methanol) or methanolic hydrogen chloride (HCl) are widely used. restek.comaocs.orgnih.gov The reaction typically requires heating for a period ranging from 30 minutes to several hours to ensure complete conversion to the corresponding methyl esters (Fatty Acid Methyl Esters or FAMEs). restek.comnih.gov To form the specific 2-methylpropyl ester, isobutanol would be used as the alcohol. echemi.com

Alkylation with Diazoalkanes: Reagents like diazomethane can esterify carboxylic acids rapidly at room temperature. However, diazomethane is highly toxic and explosive, limiting its routine use. colostate.edu

Dimethylformamide (DMF) Dialkylacetals: These reagents offer a rapid method for esterification. The sample is dissolved in a mixture of a suitable solvent and the DMF-dialkylacetal reagent and heated for a short period (e.g., 10-15 minutes at 60 °C). researchgate.net

Silylation: This technique replaces active hydrogens with a trimethylsilyl (TMS) group.

TMS Reagents: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), react with carboxylic acids to form TMS esters. restek.com These derivatives are highly volatile but are also sensitive to moisture, which can hydrolyze them back to the original acid. restek.comaocs.org

The table below summarizes common derivatization reagents used for the parent carboxylic acid of the target compound.

| Derivatization Method | Reagent | Typical Conditions | Derivative Formed |

| Esterification | Boron Trifluoride in Alcohol (e.g., 14% BF3-Methanol/Isobutanol) | Heat at 60-100°C for 1 hour. restek.com | Alkyl Ester (e.g., Methyl or 2-Methylpropyl ester) |

| Esterification | Methanolic Hydrogen Chloride (HCl) | Reflux for ~2 hours or hold at 50°C overnight. aocs.org | Methyl Ester |

| Esterification | Dimethylformamide-dialkylacetal (e.g., DMF-di-isobutylacetal) | Heat at 60°C for 10-15 minutes. researchgate.net | Alkyl Ester (e.g., Isobutyl ester) |

| Silylation | BSTFA or MSTFA (+1% TMCS) | Heat at 60°C for 1 hour. restek.com | Trimethylsilyl (TMS) Ester |

Microwave-Assisted Derivatization Protocols

Microwave-assisted chemistry has emerged as a powerful tool for accelerating chemical reactions, including derivatization for chromatographic analysis. By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, increasing sample throughput without compromising derivatization efficiency. nih.gov

While specific literature detailing the microwave-assisted derivatization of the ester 2-Butenoic acid, 2-methylpropyl ester is not prevalent—primarily because the ester itself does not typically require derivatization for GC analysis—the principles of microwave assistance are highly applicable to its synthesis via the esterification of 2-butenoic acid. nih.govmdpi.com Standard acid-catalyzed esterification methods can be significantly expedited using microwave heating.

A general protocol for the microwave-assisted esterification of a carboxylic acid involves the following steps:

Reagent Mixing: The carboxylic acid (2-butenoic acid), the alcohol (isobutanol), a suitable solvent (e.g., dioxane), and a catalyst (e.g., tosic acid or sulfuric acid) are combined in a sealed microwave vial. echemi.comnih.gov

Microwave Irradiation: The vial is placed in a microwave reactor and heated to a specific temperature (e.g., 100-160°C) for a short duration (e.g., 1-30 minutes). nih.govmdpi.com The microwave system's ability to generate heat rapidly and uniformly within the sample mixture facilitates a much faster reaction rate compared to conventional heating methods. nih.gov

Work-up and Extraction: After cooling, the reaction mixture is typically neutralized and the resulting ester is extracted using an organic solvent. The extract can then be directly analyzed by GC.

This approach combines the reliability of traditional derivatization chemistry with the speed and efficiency of microwave technology, making it a valuable method for high-throughput analytical laboratories.

The table below outlines a representative protocol for the microwave-assisted synthesis of an ester from its parent acid, which can be adapted for 2-Butenoic acid, 2-methylpropyl ester.

| Parameter | Description | Example |

| Reactants | Carboxylic Acid, Alcohol | 2-Butenoic acid, Isobutanol |

| Catalyst | Strong Acid | Sulfuric acid (H₂SO₄) or Tosic acid (TsOH) nih.gov |

| Solvent | High-boiling point, microwave-transparent solvent | Dioxane nih.gov |

| Microwave Conditions | Temperature & Time | 160°C for 1-10 minutes nih.gov |

| Post-Reaction Step | Extraction | Addition of aqueous solution and extraction with an organic solvent (e.g., Dichloromethane or Hexane). restek.comnih.gov |

Applications and Functional Roles of 2 Butenoic Acid, 2 Methylpropyl Ester in Non Biomedical Contexts

Chemical Building Block in Organic Synthesis

2-Butenoic acid, 2-methylpropyl ester, also known as isobutyl crotonate, serves as a versatile building block in the field of organic synthesis. Its chemical structure, featuring a reactive carbon-carbon double bond and an ester functional group, allows it to participate in a variety of chemical reactions to form more complex molecules.

Synthesis of Complex Organic Molecules

The reactivity of 2-butenoic acid, 2-methylpropyl ester makes it a valuable intermediate in the synthesis of intricate organic structures. Organic building blocks like isobutyl crotonate are fundamental components used in the bottom-up assembly of molecular architectures. sigmaaldrich.com These functionalized molecules are crucial in medicinal chemistry, organic chemistry, and material chemistry for creating supra-molecular complexes, metal-organic frameworks, and other complex organic constructs. sigmaaldrich.com

One notable area of its application is in polymerization reactions. Research has demonstrated the use of isobutyl crotonate (iBuCr) in group-transfer polymerization, a method used to create polymers with controlled molecular weights and structures. Additionally, it can undergo radical copolymerization, further expanding the range of polymeric materials that can be synthesized. The ester's double bond allows it to be incorporated into polymer chains, modifying the properties of the resulting material.

Precursor for Advanced Chemical Entities

As a precursor, 2-butenoic acid, 2-methylpropyl ester is a starting material for the synthesis of more advanced and specialized chemical entities. Its potential as a pivotal chemical moiety in the fabrication of various chemical agents is recognized. The ester can be chemically modified through reactions such as hydrolysis, which would yield 2-butenoic acid and 2-methylpropanol, or through addition reactions at the double bond to introduce new functional groups. These transformations open pathways to a diverse range of other chemical compounds.

Role in Agrochemical Formulations

While the broader class of crotonic acid derivatives are known to be precursors for various agrochemicals, specific and detailed information regarding the direct role of 2-butenoic acid, 2-methylpropyl ester as an efficacy enhancer or its research in specific herbicide and insecticide co-formulations is limited in publicly available scientific literature. Chemical suppliers may list "agrochemical" as a potential application area for this compound. chemicalregister.com

Potential as Efficacy Enhancer for Active Ingredients

Adjuvants are crucial components in agrochemical formulations, added to improve the performance of the spray mixture. usda.gov They can enhance the effectiveness of an herbicide by improving its spreading, sticking, and penetration properties on the target plant's surface. erams.com Synergists in insecticide formulations work by inhibiting the metabolic enzymes in insects that would otherwise break down the active ingredient, thus increasing the insecticide's efficacy. europa.euorst.edu While esters and other organic compounds can serve these functions, specific studies detailing 2-butenoic acid, 2-methylpropyl ester in this role are not readily found.

Industrial Applications (excluding human health/safety)

2-Butenoic acid, 2-methylpropyl ester has several documented industrial applications that are not directly related to human health or safety.

Its properties make it useful in the formulation of coatings and adhesives. It is used to enhance the properties of polymers in these applications. echemi.com The compound's ability to participate in polymerization makes it a valuable component in creating polymers and copolymers used in coatings, adhesives, and sealants. erams.com

Another identified industrial application is in the metalworking sector, where it can be used as a lubricant. synerzine.com Its ester nature imparts lubricating properties, making it suitable for various industrial processes. Additionally, it is used in the formulation of waterproof coatings and polishes. synerzine.com

Below is a table summarizing some of the industrial applications of 2-Butenoic acid, 2-methylpropyl ester:

| Industrial Application | Functional Role |

| Coatings and Adhesives | Polymer property enhancer |

| Polymer Production | Monomer/Copolymer component |

| Metalworking | Lubricant |

| Manufacturing | Component in waterproof coatings and polishes |

Use as a Material Processing Agent

2-Butenoic acid, 2-methylpropyl ester, also known as isobutyl crotonate, serves as a material processing agent, particularly in the formulation of coatings and adhesives. Its function in these applications is primarily to enhance the properties of polymers. The Human Metabolome Database (HMDB) further classifies the compound as both a "material processing agent" and a "fluid processing agent," indicating its role in modifying the physical characteristics of materials during manufacturing. hmdb.ca

In the context of polymer systems, isobutyl crotonate can act as a reactive diluent. As a liquid monomer, it can be incorporated into resin formulations to reduce viscosity, making the material easier to process and apply. epo.org During the curing process, it becomes part of the polymer backbone, contributing to the final properties of the cured material. This dual function of improving processability without compromising, and often enhancing, the final product's characteristics is a key aspect of its utility as a processing agent. For instance, in the manufacturing of certain coatings, the inclusion of such monomers can improve the flow and leveling of the coating before it cures.

The compound is also identified as a component in the pyrolysis of certain bioplastic wastes, where it is formed during the thermal degradation of polyhydroxyalkanoates (PHAs). metu.edu.tr This indicates its potential presence and influence in high-temperature material processing and recycling streams. metu.edu.tr

Function as a Surfactant in Specific Industrial Processes

2-Butenoic acid, 2-methylpropyl ester is recognized for its function as a surfactant in certain industrial applications. hmdb.ca The HMDB explicitly categorizes it as a "Surfactant". hmdb.ca This property is leveraged in the formulation of complex liquid products where the stabilization of different phases is required.

Roles in Polymer Chemistry and Materials Science

The most well-documented non-biomedical application of 2-butenoic acid, 2-methylpropyl ester is in the field of polymer chemistry and materials science, where it functions as a valuable monomer. acs.org The presence of an α,β-unsaturated ester group makes it amenable to various polymerization techniques. acs.org

Group-Transfer Polymerization (GTP):

A significant area of research has been its use in group-transfer polymerization. acs.org A study published in the journal Macromolecules details the successful polymerization of various alkyl crotonates, including isobutyl crotonate, using organic superacid catalysts. acs.org This method allows for the synthesis of poly(alkyl crotonate)s (PRCrs) with controlled molecular weights and narrow molecular weight distributions. acs.org The research highlights that the steric hindrance of the alkyl ester group, such as the isobutyl group, influences the polymerization kinetics and the yield of the resulting polymer. acs.org

Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates

This interactive table summarizes the results of the group-transfer polymerization of different alkyl crotonates under specific conditions, as detailed in scientific literature. acs.org

| Monomer | Alkyl Group | Yield (%) | Mn ( kg/mol )a | Mw/Mnb |

| Ethyl Crotonate | Ethyl | 72 | 10.3 | 1.20 |

| n-Propyl Crotonate | n-Propyl | 78 | 11.1 | 1.18 |

| n-Butyl Crotonate | n-Butyl | 64 | 9.8 | 1.21 |

| Isobutyl Crotonate | Isobutyl | - | - | - |